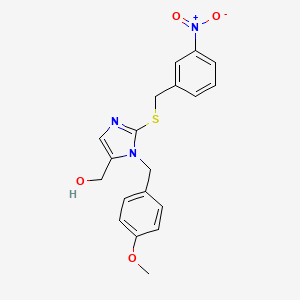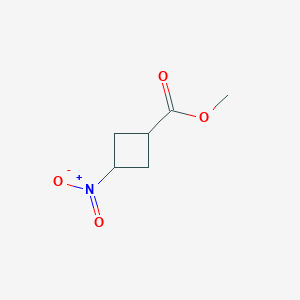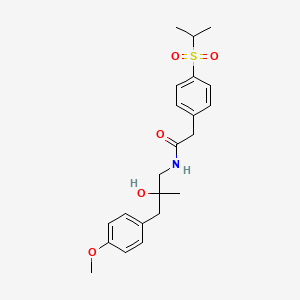
(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound that has been studied for its antimicrobial properties . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C12H10N2O3/c15-8-10-6-14 (7-11 (16)17)13-12 (10)9-4-2-1-3-5-9/h1-6,8H,7H2, (H,16,17)" .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . These compounds were synthesized using benign reaction conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C12H10N2O3/c15-8-10-6-14 (7-11 (16)17)13-12 (10)9-4-2-1-3-5-9/h1-6,8H,7H2, (H,16,17)" .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their antimicrobial activities . These compounds have shown zones of growth inhibition up to 85mm against Acinetobacter baumannii .
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
One of the key applications of compounds related to (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid in scientific research is in the study of molecular and crystal structures. For instance, the molecular and crystal structures of crystalline forms of related pyrazole compounds have been determined using x-ray analysis, revealing insights into conformational isomerism and interactions within structures primarily due to weak C—H…N interactions (Foces-Foces et al., 1996). This research aids in understanding the structural behavior of such compounds under various conditions.
Synthesis of Novel Derivatives
The synthesis of novel derivatives using bifunctional starting materials that include elements of this compound has been explored, leading to the creation of unique compounds with potential applications in various fields. For example, the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through a one-pot reaction demonstrates the versatility of pyrazole derivatives in chemical synthesis (Ghandi et al., 2010).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives, including those structurally related to this compound, has shown promising results. Synthesis and evaluation of such derivatives have identified compounds with moderate to potent antimicrobial activity, highlighting their potential in developing new antibacterial agents (Sharshira & Hamada, 2012).
Corrosion Inhibition
The application of pyrazoline derivatives, closely related to this compound, as corrosion inhibitors for metals in acidic environments has been explored. These studies show that pyrazoline compounds can significantly enhance corrosion resistance, making them valuable in industries where metal preservation is crucial (Lgaz et al., 2020).
Crystal Engineering and Drug Development
Research involving this compound derivatives extends to crystal engineering and the development of pharmaceuticals. Analyzing the crystal structures and solid-state properties of these compounds helps in selecting suitable polymorphs for drug development, ensuring stability and efficacy of pharmaceuticals (Katrincic et al., 2009).
Zukünftige Richtungen
The future directions for the research on “(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” and its derivatives could involve further exploration of their antimicrobial properties, as well as investigation of their potential applications in other areas . Given the global concern of microbial resistance to antibiotics, these compounds could potentially serve as new agents in the fight against drug-resistant bacterial strains .
Eigenschaften
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHGFBHHJLDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353514-39-3 |
Source


|
| Record name | 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

